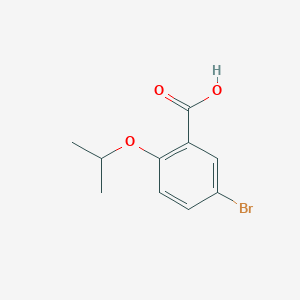

5-Bromo-2-isopropoxybenzoic acid

Description

Significance as a Versatile Synthetic Intermediate

The utility of 5-Bromo-2-isopropoxybenzoic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups. The carboxylic acid group can undergo a range of standard transformations, including esterification, amidation, and reduction to the corresponding alcohol. The bromine atom, a halogen, is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The isopropoxy group, being a bulky ether, can exert steric and electronic effects on the reactivity of the aromatic ring and the adjacent carboxylic acid group.

Strategic Role as a Building Block in Complex Molecular Synthesis

The strategic importance of this compound lies in its ability to serve as a scaffold upon which molecular complexity can be built in a controlled and predictable manner. The orthogonal reactivity of its functional groups allows for sequential and selective modifications. For instance, the carboxylic acid can be protected while a cross-coupling reaction is performed at the bromine-substituted position, or vice versa. This controlled, stepwise approach is crucial in the total synthesis of natural products and the development of novel pharmaceutical agents.

The presence of the isopropoxy group can also direct metallation reactions to the adjacent ortho position, providing a route to trisubstituted benzene (B151609) derivatives that might be challenging to access through other synthetic pathways. This regiochemical control is a significant advantage in multistep synthetic sequences.

Contextual Importance within Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives are a cornerstone of organic synthesis and medicinal chemistry. ontosight.airesearchgate.net They are prevalent in a vast array of biologically active molecules and functional materials. The specific nature and position of the substituents on the benzoic acid core profoundly influence the molecule's physical, chemical, and biological properties. researchgate.net

For example, the introduction of a halogen, such as bromine, can enhance the lipophilicity of a molecule and provide a site for further functionalization. Ether linkages, like the isopropoxy group, can improve metabolic stability and modulate the electronic properties of the aromatic ring. The combination of these features in this compound makes it a valuable member of this important class of compounds, offering a unique set of synthetic possibilities for the construction of new chemical entities. Research into various substituted benzoic acids has shown their potential as inhibitors of enzymes and as precursors for agrochemical and pharmaceutical products. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUGUFQWYMSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402241 | |

| Record name | 5-bromo-2-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-16-3 | |

| Record name | 5-bromo-2-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Isopropoxybenzoic Acid

Established Synthetic Pathways

Established synthetic routes are foundational in organic chemistry, providing reliable methods for the preparation of target molecules. These pathways often involve multi-step processes that have been refined over time.

The direct bromination of 2-isopropoxybenzoic acid is a primary strategy for synthesizing the target molecule. nih.gov In this approach, the directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The isopropoxy group (-O-CH(CH₃)₂) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The para-position relative to the strongly activating isopropoxy group is the C5 position, making it the favored site for electrophilic substitution.

Challenges can arise from the formation of isomeric byproducts. For instance, in the synthesis of the related 5-bromo-2-chlorobenzoic acid, the formation of the 4-bromo isomer is a known issue that complicates purification. patsnap.comgoogle.com Similar challenges could be anticipated in the bromination of 2-isopropoxybenzoic acid, necessitating careful control of reaction conditions and potentially requiring advanced purification techniques. patsnap.com The use of specific brominating systems, such as N-bromosuccinimide (NBS) in a sulfuric acid medium, has been employed to improve selectivity in analogous reactions. patsnap.comgoogle.com

Table 1: Reagents for Bromination Reactions

| Brominating Agent | Catalyst/Solvent System | Application Context |

|---|---|---|

| Bromine | Sulfuric Acid | Used for brominating 2-methylbenzoic acid, though regioselectivity can be an issue. chemicalbook.com |

| N-Bromosuccinimide (NBS) | Sulfuric Acid | Reported for the selective synthesis of 5-bromo-2-chlorobenzoic acid. patsnap.comgoogle.com |

An alternative to direct bromination is the installation of the isopropoxy group onto a pre-brominated precursor. The most common starting material for this approach would be 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid). The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group's proton is removed by a base to form a phenoxide ion, which then acts as a nucleophile to attack an isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane.

Typical conditions for this reaction involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

The target carboxylic acid can also be synthesized by modifying a functional group on a precursor that already contains the 5-bromo-2-isopropoxy arrangement. One common method is the hydrolysis of a nitrile. The synthesis could start with 5-bromo-2-isopropoxybenzonitrile, which is then subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). This approach is documented for the synthesis of the isomeric 3-bromo-5-isopropoxybenzoic acid, where the corresponding benzonitrile (B105546) is refluxed with sodium hydroxide (B78521) in an ethanol-water mixture. chemicalbook.com

Another pathway involves the hydrolysis of a benzotrichloride (B165768) derivative. For example, the synthesis of 5-bromo-2-chlorobenzoic acid has been achieved by first preparing 2-chloro-5-bromobenzotrichloride, which is then hydrolyzed under acidic conditions to yield the final carboxylic acid. google.com A similar route could be envisioned starting from 2-isopropoxy-5-bromobenzotrichloride.

A well-established method for preparing carboxylic acids is the oxidation of the corresponding aldehyde. In this context, 5-Bromo-2-isopropoxybenzoic acid can be synthesized by oxidizing 2-bromo-5-isopropoxybenzaldehyde. chemspider.comnih.gov The aldehyde group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents.

Table 2: Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution |

| Chromium Trioxide (CrO₃) | Jones oxidation conditions (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) |

This method is often high-yielding and benefits from the relative stability of the starting aldehyde.

Development of Green Chemistry Syntheses

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This includes improving solvent efficiency, using less toxic reagents, and minimizing waste.

In the context of synthesizing this compound, developing solvent-efficient protocols is a key aspect of green chemistry. This involves choosing solvents that are less toxic and using the minimum amount necessary to ensure the reaction proceeds efficiently. A patent for the production of related 5-bromo-2-alkylbenzoic acids suggests that the amount of solvent used can be in the range of 1 to 100 mL per gram of the starting material, with a more preferable range being 2 to 10 mL. google.com

For purification steps like recrystallization, the choice of solvent is also critical. The use of alcohols such as methanol, ethanol, or 2-propanol is often preferred over halogenated hydrocarbon solvents like dichloromethane (B109758) due to their lower toxicity and environmental impact. google.comgoogle.com The goal is to maximize the recovery of a high-purity product while minimizing solvent waste. google.com

Catalyst Selection for Sustainable Transformations

The move towards green chemistry has placed significant emphasis on the selection of catalysts that are not only efficient but also environmentally benign and recyclable. In the synthesis of this compound, catalysis plays a crucial role in two key transformations: the introduction of the bromo group (bromination) and the formation of the isopropoxy ether linkage.

For the electrophilic aromatic bromination step, traditional methods often rely on stoichiometric amounts of Lewis acids, which can be difficult to handle and generate significant waste. Sustainable alternatives focus on using solid acid catalysts or recyclable systems. For instance, Fe2O3/zeolite systems have been shown to be effective for the bromination of non-activated aromatic compounds. In this process, the active catalytic species, FeBr3, is generated in situ, and the zeolite support allows for easy recovery and reuse of the catalyst. Another green approach involves using an aqueous calcium bromide–bromine (CaBr2–Br2) system, which can brominate various aromatic compounds at room temperature without the need for metal catalysts and allows for the recycling of the brominating reagent.

The formation of the 2-isopropoxy group, typically achieved via a Williamson ether synthesis, also benefits from sustainable catalyst selection. This reaction involves an alkoxide and an alkyl halide. To improve sustainability, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can be used. PTCs facilitate the reaction between the aqueous and organic phases, allowing the use of weaker bases and milder conditions, often with near-quantitative conversion in industrial settings. Furthermore, advancements in the catalytic Williamson ether synthesis (CWES) allow for the use of less reactive alkylating agents at high temperatures, with alkali metal carboxylates acting as catalysts in a homogeneous process that generates water as the only byproduct.

The table below summarizes various sustainable catalyst options for the key synthetic steps.

| Synthetic Step | Catalyst Type | Example | Sustainability Advantages |

| Aromatic Bromination | Heterogeneous Catalyst | Fe2O3/Zeolite | Recyclable, easy to handle, cost-effective. |

| Aromatic Bromination | Recyclable Reagent System | aq. CaBr2–Br2 | Aqueous conditions, no metal catalyst, recyclable. |

| Ether Synthesis | Phase Transfer Catalyst | Tetrabutylammonium bromide | Milder conditions, reduced waste, high efficiency. |

| Ether Synthesis | Homogeneous Catalyst | Alkali Metal Carboxylate | Use of weak alkylating agents, water as sole byproduct. |

| Benzoic Acid Formation | Photo-oxidation Catalyst | Iron-based catalysts | Uses light and oxygen, mild conditions. |

Atom Economy and Waste Minimization in Production

Atom economy, a concept central to green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. Maximizing atom economy is intrinsically linked to waste minimization. In a multi-step synthesis like that for this compound, each step must be optimized to reduce the generation of byproducts.

Substitution and elimination reactions, common in traditional syntheses, often have poor atom economy. For example, a classical Williamson ether synthesis generates stoichiometric amounts of a salt byproduct. Similarly, many bromination reactions produce HBr as a byproduct. To improve this, processes are designed to recycle byproducts. For instance, HBr generated during bromination can be neutralized to regenerate a portion of the brominating agent for subsequent cycles.

A significant source of waste in chemical production is the use of solvents. Minimizing or eliminating solvent use, or replacing hazardous solvents with greener alternatives like water or recyclable ionic liquids, is a key strategy. One patented method for a related compound, 5-bromo-2-chlorobenzoic acid, highlights a "one-pot" synthesis that reduces waste by avoiding the need to purify intermediates, resulting in high yield and minimal "three-waste" (waste gas, wastewater, solid waste) discharge. Furthermore, industrial processes for benzoic acid production are being developed where waste residues, instead of being discarded, are treated to recover other high-value aromatic compounds, turning a waste stream into a value stream.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 Isopropoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives such as esters, amides, alcohols, and acyl halides.

Esterification and Amidation Reactions

Esterification: 5-Bromo-2-isopropoxybenzoic acid can be readily converted to its corresponding esters through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net This is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For example, reaction with methanol under acidic conditions yields methyl 5-bromo-2-isopropoxybenzoate.

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with amines is often slow. Common methods involve converting the carboxylic acid to a more reactive intermediate. Alternatively, direct amidation can be achieved using specific catalysts. Modern catalytic systems, such as those based on titanium tetrafluoride (TiF₄), have been shown to be effective for the direct conversion of benzoic acids to amides in high yields. rsc.org These reactions proceed by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. rsc.org

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic), Reflux | Methyl 5-bromo-2-isopropoxybenzoate |

| Esterification | Ethanol (C₂H₅OH) | H₂SO₄ (catalytic), Reflux | Ethyl 5-bromo-2-isopropoxybenzoate |

| Amidation | Ammonia (NH₃) | Activation Step or Catalyst (e.g., TiF₄) | 5-Bromo-2-isopropoxybenzamide |

| Amidation | Benzylamine (C₆H₅CH₂NH₂) | Activation Step or Catalyst (e.g., TiF₄) | N-Benzyl-5-bromo-2-isopropoxybenzamide |

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.comyoutube.com The reaction proceeds via the delivery of hydride ions to the carbonyl carbon. An acidic workup is subsequently required to protonate the resulting alkoxide and yield the primary alcohol, (5-bromo-2-isopropoxyphenyl)methanol. youtube.com

Reduction of a carboxylic acid directly to an aldehyde is not a straightforward one-step process, as aldehydes are more reactive towards reduction than carboxylic acids. Therefore, the reaction typically proceeds all the way to the primary alcohol. To obtain the aldehyde, a two-step procedure is necessary. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride (see section 3.1.3). This acyl chloride can then be reduced to the corresponding aldehyde using a milder, more controlled reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Formation of Acyl Halides (e.g., 5-bromo-2-isopropoxybenzoyl chloride)

For many synthetic applications, it is advantageous to convert the carboxylic acid to a more reactive acyl halide, most commonly an acyl chloride. This is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 5-bromo-2-isopropoxybenzoyl chloride. patsnap.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed, driving the reaction to completion. patsnap.com Acyl halides are valuable synthetic intermediates that readily react with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid.

| Transformation | Reagent | Product |

|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄ in THF/ether 2. H₃O⁺ workup | (5-bromo-2-isopropoxyphenyl)methanol |

| Formation of Acyl Chloride | Thionyl Chloride (SOCl₂) | 5-bromo-2-isopropoxybenzoyl chloride |

| Formation of Acyl Chloride | Oxalyl Chloride ((COCl)₂) | 5-bromo-2-isopropoxybenzoyl chloride |

Aromatic Electrophilic Substitution Reactions

Further substitution on the aromatic ring is dictated by the directing effects of the existing substituents: the carboxylic acid (-COOH), the bromine (-Br), and the isopropoxy (-OCH(CH₃)₂).

Isopropoxy Group: As an alkoxy group, it is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com

Bromine Atom: Halogens are deactivating yet are ortho, para-directing. unizin.org

Carboxylic Acid Group: This group is deactivating and a meta-director because the carbonyl group withdraws electron density from the ring. quora.com

In electrophilic aromatic substitution (EAS) reactions, the powerful activating and directing effect of the isopropoxy group dominates. Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the isopropoxy group. The positions are C4 and C6. The C6 position is sterically hindered by the adjacent bulky isopropoxy group. The C3 position is meta to the isopropoxy group and ortho to the deactivating carboxylic acid group, making it less favorable. Thus, electrophilic substitution is most likely to occur at the C4 position.

| Position | Effect of -OCH(CH₃)₂ (at C2) | Effect of -Br (at C5) | Effect of -COOH (at C1) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | Meta (unfavored) | Meta (unfavored) | Ortho (unfavored) | Very Unlikely |

| C4 | Para (favored) | Ortho (favored) | Meta (neutral) | Most Likely |

| C6 | Ortho (favored) | Para (favored) | Ortho (unfavored) | Possible, but sterically hindered |

Nucleophilic Aromatic Substitution Involving the Bromine Atom

Nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group (in this case, the bromine atom), is generally challenging for aryl halides. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. chemistrysteps.com

This compound lacks such strong electron-withdrawing groups. In fact, the isopropoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, standard SₙAr reactions to replace the bromine atom are not expected to proceed under mild conditions. Forcing conditions or alternative mechanisms, such as the benzyne elimination-addition pathway involving a very strong base like sodium amide (NaNH₂), would likely be required to achieve substitution at this position. youtube.com

Transformations of the Isopropoxy Substituent

The isopropoxy group, an ether linkage, can be cleaved to reveal a hydroxyl group. This transformation is typically accomplished using strong acids or Lewis acids. A common and effective reagent for the cleavage of aryl ethers is aluminum trichloride (AlCl₃). acs.org Treating this compound with AlCl₃ would break the isopropyl-oxygen bond, leading to the formation of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid). This reaction provides a route to phenolic derivatives from the alkoxy-substituted precursor.

Functional Group Interconversions for Analog Generation

The strategic modification of this compound primarily revolves around the chemical manipulation of the bromine substituent at the 5-position. This allows for the late-stage introduction of a wide array of chemical moieties, which is a highly efficient strategy in the generation of compound libraries for screening purposes. The electron-donating nature of the ortho-isopropoxy group and the electron-withdrawing character of the meta-carboxylic acid group can influence the reactivity of the C-Br bond, a factor that must be considered when designing synthetic routes.

Halogen Exchange Reactions

While direct displacement of the bromine atom in this compound is challenging, halogen-metal exchange reactions offer a facile route to generate a more reactive organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce new functional groups.

A common strategy involves the use of organolithium reagents or Grignard reagents at low temperatures to replace the bromine atom with a lithium or magnesium-halide moiety. For instance, treatment of a related 3-substituted 1,2-dibromo arene with isopropylmagnesium chloride has been shown to result in a regioselective halogen-metal exchange, preferentially occurring at the 2-position to yield a thermodynamically more stable arylmagnesium intermediate. wikipedia.org This approach, when applied to this compound, would likely lead to the formation of a Grignard reagent at the 5-position. The resulting organometallic species can then be reacted with a variety of electrophiles to introduce different halogens or other functionalities.

Table 1: Hypothetical Halogen Exchange Reactions of this compound

| Entry | Reagents | Electrophile | Product |

| 1 | 1. i-PrMgCl, THF, -20 °C; 2. I2 | Iodine | 5-Iodo-2-isopropoxybenzoic acid |

| 2 | 1. n-BuLi, THF, -78 °C; 2. C2Cl6 | Chlorine | 5-Chloro-2-isopropoxybenzoic acid |

Introduction of Diverse Aromatic Substituents

The bromine atom on the aromatic ring of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a vast array of aromatic and heteroaromatic substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl halide with an organoboron compound, typically a boronic acid or boronic ester. The reaction is catalyzed by a palladium(0) complex and requires a base. For this compound, a Suzuki-Miyaura coupling would enable the synthesis of analogs with various phenyl, substituted phenyl, or heteroaryl groups at the 5-position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as anilines and other N-heterocycles, at the 5-position of the benzoic acid scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions.

Sonogashira Coupling: This cross-coupling reaction involves the use of a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This methodology provides a direct route to arylalkynes, which are versatile intermediates that can be further elaborated.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-carbon bonds and the introduction of vinyl groups.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-Isopropoxy-[1,1'-biphenyl]-5-carboxylic acid |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, XPhos, NaOtBu | 5-Anilino-2-isopropoxybenzoic acid |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-Isopropoxy-5-(phenylethynyl)benzoic acid |

| Heck | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 2-Isopropoxy-5-((E)-styryl)benzoic acid |

This table provides examples of common cross-coupling reactions. The specific conditions and outcomes would require experimental optimization.

The strategic application of these functional group interconversion strategies allows for the systematic exploration of the chemical space around the this compound core, facilitating the generation of novel analogs with tailored properties for various applications.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis of 5-Bromo-2-isopropoxybenzoic acid and Analogues

Molecular Conformation and Geometry Determination

The molecular geometry of this compound is largely dictated by the steric and electronic interplay between the carboxylic acid, bromo, and isopropoxy substituents on the benzene (B151609) ring. The carboxylic acid group is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization. However, the bulky isopropoxy group at the ortho position likely induces some degree of torsion, causing the carboxylic acid group to twist slightly out of the plane of the benzene ring. This is a common feature in ortho-substituted benzoic acids.

The bond lengths and angles within the benzene ring are expected to show minor deviations from ideal hexagonal geometry due to the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the isopropoxy group, will influence the electron density distribution and, consequently, the bond parameters.

| Feature | Predicted Characteristic | Basis for Prediction |

| Carboxylic Acid Group Orientation | Near-coplanar with the benzene ring, with potential for slight torsion. | Steric hindrance from the ortho-isopropoxy group. |

| Benzene Ring Geometry | Minor deviations from ideal hexagonal geometry. | Electronic effects of the bromo, isopropoxy, and carboxylic acid substituents. |

| Isopropoxy Group Conformation | The isopropyl group will adopt a staggered conformation to minimize steric strain. | General principles of conformational analysis. |

Intermolecular Interactions and Supramolecular Assembly (e.g., hydrogen bonding in crystalline forms)

A defining characteristic of the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that this compound molecules will assemble into centrosymmetric dimers in the solid state through robust O-H···O hydrogen bonds between their carboxylic acid moieties. This common supramolecular synthon plays a crucial role in the packing of benzoic acid derivatives.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in substituted benzoic acids. The specific polymorphic form that crystallizes is dependent on factors such as solvent, temperature, and cooling rate. While no specific polymorphism studies on this compound have been reported, it is reasonable to anticipate that this compound could exhibit polymorphism. Different packing arrangements and hydrogen bonding networks could lead to the formation of distinct crystalline structures with varying physical properties. The conformational flexibility of the isopropoxy group could also contribute to the potential for different crystalline arrangements.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides detailed information about the electronic environment of each atom and their connectivity.

Elucidation of Proton and Carbon Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The isopropoxy group at position 2 will cause an upfield shift (lower ppm) for the adjacent proton at position 3, while the electron-withdrawing bromine at position 5 will cause a downfield shift (higher ppm) for the adjacent protons at positions 4 and 6.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will similarly be affected by the substituents. The carbon bearing the isopropoxy group (C2) will be shifted downfield due to the electronegativity of the oxygen atom. The carbon attached to the bromine atom (C5) will also experience a characteristic shift. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift, typically in the range of 165-185 ppm.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 | 110 - 160 |

| Isopropoxy CH | 4.5 - 5.0 (septet) | 70 - 75 |

| Isopropoxy CH₃ | 1.3 - 1.5 (doublet) | 20 - 25 |

| Carboxylic Acid C=O | - | 165 - 185 |

| Carboxylic Acid OH | 10.0 - 13.0 (broad singlet) | - |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak would be expected between the methine proton of the isopropoxy group and the methyl protons, confirming their connectivity. Correlations between the aromatic protons would also help in their sequential assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, it is possible to deduce a unique molecular formula.

For this compound, the molecular formula is established as C₁₀H₁₁BrO₃. The theoretical exact mass of this compound can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum of a bromine-containing compound will exhibit a characteristic isotopic pattern. The molecular ion peak ([M]⁺) will appear as a doublet with a mass difference of approximately 2 Da, and the two peaks will have nearly equal intensities.

The calculated monoisotopic mass for the [M]⁺ ion of this compound, containing the ⁷⁹Br isotope, is 257.98916 Da. nih.gov An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula. The presence of the corresponding [M+2]⁺ peak at approximately 259.98711 Da with a similar intensity would further corroborate the presence of a single bromine atom in the molecule.

| Ion | Molecular Formula | Theoretical m/z | Expected Experimental m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M]⁺ | C₁₀H₁₁⁷⁹BrO₃ | 257.98916 | ~257.9892 | < 5 |

| [M+2]⁺ | C₁₀H₁₁⁸¹BrO₃ | 259.98711 | ~259.9871 | < 5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups. The carboxylic acid group will give rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding. stmarys-ca.edustmarys-ca.edudocbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear as a strong, sharp peak around 1700-1680 cm⁻¹. stmarys-ca.edustmarys-ca.edu

The aromatic ring will produce C=C stretching vibrations in the 1600-1450 cm⁻¹ region. stmarys-ca.edu The C-O stretching vibrations from the carboxylic acid and the isopropoxy ether group are expected in the 1320-1000 cm⁻¹ range. docbrown.infolibretexts.orgpressbooks.pub Specifically, the aryl-alkyl ether linkage often shows a strong, characteristic absorption band. The presence of the isopropyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1385-1365 cm⁻¹. Finally, the C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, are typically strong and sharp in the Raman spectrum. acs.org Non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum. The symmetric vibrations of the molecule are often more prominent. The C-Br bond, being relatively non-polar, may also give a discernible signal in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | - | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1680 | ~1700-1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600-1450 | ~1600 | Medium to Strong |

| Isopropyl Group | C-H Stretch | 2980-2960 | 2980-2960 | Medium |

| Ether | C-O Stretch | 1320-1000 | - | Strong |

| Aryl Halide | C-Br Stretch | 600-500 | ~600-500 | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring.

Benzoic acid itself typically exhibits two main absorption bands in its UV-Vis spectrum: a strong primary band (π → π) around 230 nm and a weaker secondary band (also π → π) around 270-280 nm. sielc.comresearchgate.net The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λ_max).

The isopropoxy group, being an electron-donating group (auxochrome), is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths. The bromine atom, also considered an auxochrome, will further contribute to this shift. Therefore, it is anticipated that the primary and secondary absorption bands for this compound will be shifted to longer wavelengths compared to unsubstituted benzoic acid.

| Compound | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) | Electronic Transition |

|---|---|---|---|

| Benzoic Acid (for comparison) | ~230 | ~274 | π → π |

| This compound | > 230 | > 280 | π → π |

No Published Computational or Theoretical Investigations Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical research findings for the chemical compound This compound (CAS Number: 62176-16-3) are presently available. Consequently, the generation of an article with detailed, scientifically accurate data for the requested sections is not possible.

The user's request specified a detailed article on the computational and theoretical investigations of this compound, structured with the following outline:

Computational and Theoretical Investigations of this compound

Computational and Theoretical Investigations of 5 Bromo 2 Isopropoxybenzoic Acid

Reaction Mechanism Studies through Computational Approaches

Extensive searches for published studies, including those utilizing Density Functional Theory (DFT), molecular dynamics simulations, or other in silico modeling techniques specifically for 5-Bromo-2-isopropoxybenzoic acid, did not yield any relevant results. While research exists for analogous compounds, such as other brominated benzoic acids or molecules with isopropoxy groups, the strict requirement to focus solely on this compound prevents the inclusion of this related but distinct information.

Without primary research data, creating the requested data tables for parameters like optimized geometry, predicted NMR chemical shifts, vibrational frequencies, or energy profiles is unachievable. Any attempt to do so would be speculative and would not meet the standard of scientific accuracy.

Therefore, the article focusing on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of foundational research on this specific compound in the public domain.

Applications of 5 Bromo 2 Isopropoxybenzoic Acid in Chemical Research

Precursor in Medicinal Chemistry Research

In medicinal chemistry, precursor molecules are essential starting points for the synthesis of new therapeutic agents. The structural framework of 5-Bromo-2-isopropoxybenzoic acid provides a foundation that can be elaborated through various chemical reactions to produce novel compounds with potential biological activity.

Advanced pharmaceutical intermediates are complex molecules that serve as the immediate precursors to final active pharmaceutical ingredients (APIs). The synthesis of these intermediates is a critical step in drug manufacturing. While structurally related compounds such as 5-bromo-2-chlorobenzoic acid are known to be key intermediates in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin, specific examples of this compound being used to create a particular advanced pharmaceutical intermediate are not extensively documented in publicly available scientific literature. google.comgoogle.com The presence of the isopropoxy group instead of a chloro group offers different electronic and steric properties, which could be exploited in the synthesis of other novel pharmaceutical compounds.

A molecular scaffold represents the core structure of a compound, which can be decorated with various functional groups to create a range of derivatives. These derivatives can then be tested for biological activity. Naphthylisoquinoline alkaloids are a class of structurally complex natural products known for a wide array of biological activities. nih.gov The development of synthetic routes to these and other bioactive scaffolds is a key area of research. However, the use of this compound as a specific building block in the synthesis of scaffolds for bioactive compounds, including naphthylisoquinoline alkaloids, is not well-established in the current chemical literature.

Chemical libraries are large collections of diverse small molecules used in high-throughput screening to identify new drug leads. The design of these libraries often involves using versatile building blocks that allow for the rapid synthesis of a wide range of structurally distinct compounds. The functional groups on this compound make it a candidate for inclusion in such synthetic efforts. Despite this potential, its specific application in the documented design and synthesis of novel chemical libraries for biological screening has not been detailed in available research.

Intermediate in Agrochemical Development

Similar to its role in medicinal chemistry, this compound can serve as an intermediate in the development of new agrochemicals, such as herbicides, pesticides, and plant growth regulators. The specific arrangement of its functional groups can be a key component in the final structure of an active agrochemical ingredient.

The discovery of new herbicides and pesticides is crucial for modern agriculture. Research in this area often involves the synthesis and testing of novel chemical structures. The related compound, 4-Isopropoxybenzoic acid, has been identified as a potential intermediate in the synthesis of pesticides. medchemexpress.com This suggests that the isopropoxybenzoic acid moiety can be a useful component in agrochemical design. Nevertheless, specific research detailing the conversion of this compound into specific herbicidal or pesticidal agents is not currently available in the public domain.

Plant growth regulators are substances that influence plant development, including processes like root formation, stem elongation, and flowering. beilstein-journals.org The development of synthetic modulators of these pathways can lead to improved crop yields and quality. The chemical structure of this compound gives it the potential to be used as a precursor for molecules that could interact with plant biological pathways. However, there is a lack of published studies demonstrating the use of this compound as an intermediate in the synthesis of modulators of plant growth regulators.

Utility in Functional Material Synthesis

This compound, a halogenated aromatic carboxylic acid, holds potential as a versatile building block in the synthesis of functional materials. Its unique structure, featuring a bromine atom, a carboxylic acid group, and an isopropoxy group attached to a benzene (B151609) ring, allows for a variety of chemical modifications. These functional groups provide reactive sites for esterification, amidation, and cross-coupling reactions, making it a candidate for incorporation into more complex molecular architectures. The interplay of these groups can influence the electronic properties, solubility, and packing of the resulting materials.

While the direct and extensive application of this compound in the synthesis of functional materials is not widely documented in publicly available research, its structural motifs are present in various classes of functional organic materials. The principles of molecular design suggest that this compound could serve as a valuable precursor in several areas of materials science.

Precursor for Dyes and Pigments

The core structure of this compound can be found in certain classes of dyes. The bromo- and carboxylic acid functionalities can be utilized to introduce or modify chromophoric and auxochromic groups, which are responsible for the color and intensity of the dye. For instance, the carboxylic acid group can be converted into an ester or amide to tune the solubility and affinity of the dye for different substrates. The bromine atom can serve as a handle for introducing other functional groups through reactions like Suzuki or Sonogashira coupling, which can extend the conjugation of the system and thus alter the color. Azo dyes, an important class of colorants, have been synthesized using derivatives of bromo-benzoic acids, such as 2-Amino-5-Bromo benzoic acid, which is structurally related to the compound of interest .

Building Block for Liquid Crystals and Polymeric Materials

The rigid benzene ring and the potential for hydrogen bonding through the carboxylic acid group make this compound a potential component in the design of liquid crystals. Liquid crystalline properties are often observed in molecules with a combination of rigid and flexible parts. The benzoic acid moiety can form dimers through hydrogen bonding, creating a more elongated and rigid core, which is a common feature in calamitic (rod-like) liquid crystals hartleygroup.orgwhiterose.ac.uk. The isopropoxy group and the bromine atom can influence the intermolecular interactions and the packing of the molecules, which are critical factors in the formation and stability of liquid crystalline phases. While direct synthesis of liquid crystals from this compound is not explicitly reported, the broader class of p-alkoxybenzoic acids is well-known for its liquid crystalline behavior hartleygroup.org.

In the realm of polymeric materials, this compound can be envisioned as a monomer or a modifying agent. The carboxylic acid group can be used for polymerization reactions, such as polyesterification, to incorporate the aromatic unit into a polymer backbone. The bromine atom offers a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This could be a route to materials with tailored properties, such as specific refractive indices, thermal stabilities, or flame retardancy, a property often associated with brominated compounds.

Applications in Optoelectronic and Nanotechnology Research

The electronic properties of aromatic compounds are of great interest in the field of optoelectronics. Substituted benzoic acids can influence the energy levels of organic materials, which is a key parameter in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) nih.gov. The combination of an electron-withdrawing bromine atom and an electron-donating isopropoxy group on the benzoic acid ring can modulate the electronic characteristics of molecules derived from it. While specific research on this compound in optoelectronics is not prominent, the general principles of molecular engineering for such applications suggest its potential utility.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 5-Bromo-2-isopropoxybenzoic acid and its derivatives is ripe for modernization through the adoption of flow chemistry and automated synthesis. Batch production methods, while established, can be limited by factors such as heat and mass transfer, reaction time, and safety concerns. Flow chemistry, with its use of continuous reactors, offers solutions to these challenges.

Future research in this area should focus on developing robust and efficient flow synthesis protocols. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The use of packed-bed reactors with immobilized catalysts could also be explored to enhance reaction efficiency and simplify product purification. The integration of these flow systems with automated platforms, controlled by real-time monitoring and feedback loops, could enable the on-demand synthesis of this compound derivatives with high precision and reproducibility. Flow reactors can also minimize the risks associated with thermal degradation.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes, improved control |

| Scalability | Complex and non-linear | Linear, by extending reaction time |

| Reproducibility | Can be variable | High, due to precise parameter control |

Development of Catalytic Asymmetric Syntheses Utilizing this compound

The development of chiral derivatives of this compound is a significant area for future research, particularly for applications in medicinal chemistry and materials science. Catalytic asymmetric synthesis offers an elegant and efficient approach to producing enantiomerically pure compounds.

Research should be directed towards the use of this compound as a substrate in various asymmetric transformations. For instance, the carboxylic acid group could be used to direct metal-catalyzed C-H activation reactions at the ortho position, leading to the introduction of new chiral centers. Furthermore, the development of catalytic methods for the asymmetric reduction of the aromatic ring or the enantioselective transformation of the carboxylic acid group could yield a diverse range of novel chiral molecules.

Exploration of Bio-catalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to traditional chemical methods. The application of biocatalysis to this compound is a largely unexplored but promising research avenue.

Future studies could investigate the use of enzymes for various transformations. For example, hydrolases could be employed for the enantioselective esterification or amidation of the carboxylic acid group. Oxidoreductases could be explored for the hydroxylation of the aromatic ring or the oxidation of the isopropoxy group. The discovery and engineering of enzymes with high activity and selectivity for this compound would be a key focus of this research.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound requires the use of advanced analytical techniques. Real-time reaction monitoring using in-situ spectroscopic probes can provide invaluable insights that are not obtainable through traditional offline analysis.

Future research should focus on the application of techniques such as Process Analytical Technology (PAT), which utilizes tools like Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor reactions involving this compound in real-time. These techniques can provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control and optimization of reaction conditions. The development of specific spectroscopic probes that are sensitive to the unique structural features of this compound would be a significant advancement in this area.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, desired properties. The application of these methods to this compound can accelerate the discovery of novel derivatives for a wide range of applications.

Future research should leverage computational approaches to design derivatives with tailored electronic, optical, and biological properties. For example, density functional theory (DFT) calculations could be used to predict the reactivity of different positions on the aromatic ring, guiding the design of new synthetic strategies. Molecular docking simulations could be employed to design derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. This in silico approach can significantly reduce the time and cost associated with the experimental screening of large compound libraries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-isopropoxybenzoic acid, and how are reaction conditions optimized?

- Methodological Answer : A primary route involves coupling brominated aromatic precursors with isopropoxy groups via nucleophilic substitution or esterification. For example, brominated phthalide derivatives (e.g., 5-Bromophthalide) can be functionalized with isopropoxy groups under basic conditions . Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or HCl yields the carboxylic acid moiety. Optimization includes controlling temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Flow chemistry has been proposed for similar brominated benzoic acids to reduce toxic solvent use (e.g., replacing CCl4 with acetonitrile) and improve yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

- Structure :

- NMR : and NMR in deuterated DMSO or CDCl to confirm substituent positions (e.g., bromo and isopropoxy groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~259.07 g/mol for CHBrO) .

- Elemental Analysis : Carbon, hydrogen, and bromine content should align with theoretical values (±0.3%) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photolysis. Pre-dry the compound using vacuum desiccation (40°C, 24 hrs) to avoid clumping .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., ambiguous NMR signals) for this compound derivatives?

- Methodological Answer :

- 2D NMR : Use HSQC or HMBC to assign coupling between protons and carbons, clarifying substituent positions .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Pre-activation : Convert the carboxylic acid to a methyl ester to reduce steric hindrance and improve boronic acid coupling efficiency .

- Catalytic Systems : Use Pd(PPh) with KCO in toluene/ethanol (3:1) at 80°C. Additives like TBAB (tetrabutylammonium bromide) enhance solubility of brominated intermediates .

- Microwave Assistance : Shorten reaction times (10–30 mins) and improve yields by 10–15% compared to conventional heating .

Q. How does this compound serve as a precursor for bioactive heterocycles, and what are key mechanistic considerations?

- Methodological Answer :

- Isoindolinone Synthesis : React with primary amines under EDCI/HOBt coupling to form amides, followed by cyclization via microwave-assisted heating (120°C, 20 mins) .

- Tetramethylrhodamine Derivatives : Condense with resorcinol derivatives in concentrated HSO at 0°C, followed by oxidation with MnO .

- Mechanistic Pitfalls : Monitor for decarboxylation during high-temperature steps; use low-boiling solvents (e.g., DCM) to minimize side reactions .

Q. What experimental approaches address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Process Optimization :

- Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing reaction time from 12 hrs (batch) to 2 hrs and improving yield by 20% .

- Crystallization Control : Use anti-solvent precipitation (e.g., add hexane to ethyl acetate solution) to recover product with >98% purity .

- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., dehalogenated byproducts), then adjust stoichiometry of bromine sources (e.g., NBS vs. Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.